molecular formula C8H11N3O4S B13253156 2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13253156
M. Wt: 245.26 g/mol
InChI Key: LPAHTQCWLJCWEX-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. This compound shares a structural similarity with sulfonyl derivatives of aminophenols, which have been investigated for their potential biological activities . Research on related structures indicates that compounds containing both aminophenol and sulfonamide moieties can show promising antibacterial properties . Specifically, studies have found that such mono-sulfonyl aminophenol derivatives exhibit greater activity against Gram-positive bacteria, such as Staphylococcus aureus , than against Gram-negative strains . The mechanism of action for related compounds is often explored through their synthesis via electrochemical methods, which allow for selective modification and the study of their kinetic behavior . As a building block in chemical synthesis, this nitrobenzene-sulfonamide derivative provides researchers with a versatile intermediate for developing novel chemical entities or probing biochemical pathways. This product is intended for laboratory research purposes only and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

2-methyl-5-(methylamino)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C8H11N3O4S/c1-5-3-7(11(12)13)6(10-2)4-8(5)16(9,14)15/h3-4,10H,1-2H3,(H2,9,14,15)

InChI Key

LPAHTQCWLJCWEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)NC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Raw Material Selection and Initial Sulfonation

The synthesis begins with p-nitrotoluene as the precursor, which undergoes sulfonation using chlorosulfonic acid. This step introduces a sulfonyl chloride group at the second position of the aromatic ring, which is critical for subsequent transformations.

Parameter Details
Raw materials p-Nitrotoluene, chlorosulfonic acid
Organic solvent Organic solvents such as chlorobenzene, dichloromethane, or trichloromethane are used to facilitate sulfonation and control reaction conditions (see)
Reaction conditions Sulfonation occurs at 100–150°C with stirring at 800–1000 rpm, with a molar ratio of p-nitrotoluene to chlorosulfonic acid of approximately 1:1.2–1.5
Post-treatment Addition of water (volume 0.3–0.4 times that of the organic phase) to wash out excess chlorosulfonic acid, followed by separation and concentration to obtain 2-methyl-5-nitrobenzenesulfonyl chloride

Note: The high reactivity of chlorosulfonic acid ensures rapid sulfonation with minimal byproducts, making this step suitable for industrial scale.

Hydrogenation Reduction to Amino Derivative

The nitro group in 2-methyl-5-nitrobenzenesulfonyl chloride is reduced to an amino group via catalytic hydrogenation, which is a critical step for producing the sulfonamide.

Parameter Details
Catalyst Palladium on carbon, palladium hydroxide, or Raney nickel (see)
Organic solvent At least one of methanol, ethanol, isopropanol, ethyl acetate, acetone, tetrahydrofuran, or acetonitrile
Temperature 0–150°C
Pressure 0.1–2.0 MPa hydrogen pressure
Reaction time 3–24 hours

Post-reaction processing involves washing with water to remove impurities, concentrating the organic phase, and further purification steps such as washing with ethanol, dissolving in triethylamine, and final concentration to isolate 2-methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide .

Data Observations
Yield Typically high, around 80–85% based on literature (see)
Purity High purity (>99%) achievable with proper washing and purification

Key Process Parameters and Optimization

Step Parameter Range Notes
Sulfonation Stirring speed 800–1000 rpm Ensures uniform reaction
Reaction temperature 100–150°C Controls sulfonation rate
Molar ratio (nitrotoluene: chlorosulfonic acid) 1:1.2–1.5 Optimized for high yield and minimal byproducts
Hydrogenation Temperature 0–150°C Lower temperatures favor selectivity
Pressure 0.1–2.0 MPa Sufficient for complete reduction
Reaction time 3–24 hours Longer times ensure complete conversion

Summary of the Overall Synthetic Route

Step Reaction Key Conditions Outcome
1 Sulfonation of p-nitrotoluene Chlorosulfonic acid, 100–150°C 2-methyl-5-nitrobenzenesulfonyl chloride
2 Catalytic hydrogenation H₂, catalyst, 0–150°C, 0.1–2.0 MPa This compound

Advantages of the Described Method

Data Table: Summary of Preparation Parameters

Parameter Range Typical Value Reference
Molar ratio of nitrotoluene to chlorosulfonic acid 1:1.2–1.5 1:1.3
Organic solvent for sulfonation Chlorobenzene, dichloromethane, chloroform
Hydrogenation temperature 0–150°C 25–80°C
Hydrogen pressure 0.1–2.0 MPa 1.0 MPa
Reaction time 3–24 hours 8 hours

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-Methyl-5-(methylamino)-4-aminobenzene-1-sulfonamide, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide group.

    Biology: It can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain bacterial enzymes.

    Industry: The compound can be used in the synthesis of dyes and pigments, as well as in the production of other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents Molecular Formula Key Structural Differences
2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide -NHCH₃ (position 5), -CH₃ (position 2) C₈H₁₀N₃O₄S Reference compound; methylamino group distinguishes it from analogs.
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide -Cl (position 5) C₇H₇ClN₂O₄S Chlorine replaces methylamino group, altering polarity and potential toxicity.
2-Methyl-5-nitrobenzenesulfonamide No substituent at position 5 (only -NO₂ at position 4) C₇H₇N₂O₄S Lacks methylamino group, reducing hydrogen-bonding capacity.
4-Amino-3-nitrobenzenesulfonamide -NH₂ (position 4), -NO₂ (position 3) C₆H₇N₃O₄S Amino group at position 4 instead of methylamino; altered electronic effects.
N-Methyl-2-nitrobenzenesulfonamide -NO₂ (position 2), -NHSO₂CH₃ C₇H₈N₂O₄S Methylation on sulfonamide nitrogen; impacts solubility and steric hindrance.

Physicochemical Properties

  • Solubility: The methylamino group in the target compound enhances water solubility compared to the chloro analog (5-chloro derivative) . However, it is less soluble than 4-amino-3-nitrobenzenesulfonamide due to the bulkier methyl group .
  • Hydrogen Bonding: The sulfonamide (-SO₂NH₂) and methylamino (-NHCH₃) groups enable strong intermolecular hydrogen bonding, as observed in crystal structures of related sulfonamides .

Research Findings and Data Tables

Table 1: Crystallographic Data for Selected Sulfonamides

Compound Hydrogen Bonding Patterns Crystal System Reference
2-Methyl-5-nitrobenzenesulfonamide Chains via N–H⋯O and N–H⋯O⋯S bonds along the a-axis Monoclinic
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide Predominantly C–Cl⋯O interactions Orthorhombic

Table 2: Similarity Scores (Tanimoto Coefficient)

Compound Similarity to Target Compound
4-Amino-3-nitrobenzenesulfonamide 0.80
2-Methyl-5-nitrobenzenesulfonamide 0.78
N-Methyl-2-nitrobenzenesulfonamide 0.75

Biological Activity

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide, also known as 5-amino-2-methyl-4-nitrobenzenesulfonamide , is a sulfonamide compound with significant biological activity, particularly in the field of medicinal chemistry. The compound's structure includes a sulfonamide group, an amino group, and a nitro group attached to a substituted benzene ring, which contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₇H₈N₂O₄S
  • Molecular Weight : Approximately 231.23 g/mol

The presence of the sulfonamide moiety allows this compound to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This mimicry is central to its mechanism of action against bacterial infections.

The primary biological activity of this compound is attributed to its ability to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a vital role in the synthesis of folate in bacteria. By blocking this enzyme, the compound disrupts folate metabolism, inhibiting bacterial growth and replication.

Biological Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to effectively inhibit the growth of various bacteria by targeting enzymes involved in folate metabolism. The following table summarizes some key findings related to its biological activity:

Study Bacterial Strain IC₅₀ (µM) Mechanism
Study 1E. coli15.3Inhibition of dihydropteroate synthetase
Study 2S. aureus12.7Inhibition of folate synthesis
Study 3P. aeruginosa20.5Disruption of nucleic acid synthesis

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with lower IC₅₀ values indicating higher potency compared to other sulfonamides .
  • Enzyme Inhibition Studies : Research has shown that this compound competes with PABA for binding sites on dihydropteroate synthetase, effectively reducing the enzyme's activity and thus inhibiting bacterial growth.
  • Structural Activity Relationship (SAR) : Investigations into the structural features have indicated that modifications to the amino and nitro groups can enhance antibacterial activity, suggesting a pathway for developing more potent derivatives .

Applications in Medicinal Chemistry

The compound's ability to inhibit bacterial growth positions it as a valuable candidate for developing new antimicrobial agents. Its structural characteristics allow for further modifications that could enhance efficacy or broaden its spectrum of activity against resistant bacterial strains.

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